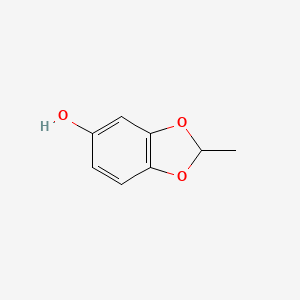

1,3-Benzodioxol-5-ol,2-methyl-

Description

Contextualization within Benzodioxole Chemistry

The 1,3-benzodioxole (B145889) moiety is a significant structural motif found in a variety of natural and synthetic compounds. arabjchem.orgarabjchem.org This ring system is integral to many natural products, such as sesamol (B190485) and piperine. arabjchem.org The two oxygen atoms in the dioxole ring increase the electron density of the aromatic system, facilitating certain chemical reactions and contributing to the biological activities of its derivatives. arabjchem.org

Benzodioxole derivatives are widely utilized as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. arabjchem.orgarabjchem.org The versatility of the benzodioxole scaffold allows for the creation of a diverse range of derivatives with varied chemical and physical properties. tandfonline.com The introduction of substituents, such as the methyl and hydroxyl groups in 2-Methyl-1,3-benzodioxol-5-ol, allows for fine-tuning of these properties, making them valuable building blocks in targeted synthesis.

Historical Perspectives on Related Benzodioxole Compounds

The history of benzodioxole chemistry is rich with the discovery and application of its naturally occurring derivatives. One of the most well-known is safrole, the principal component of sassafras oil. chemicalbook.com Historically, sassafras was used in traditional medicine and as a flavoring agent. humboldt.edu In the 19th century, chemists began to elucidate the structure of safrole, identifying its 1,3-benzodioxole core. researchgate.net

Another historically significant related compound is sesamol (1,3-benzodioxol-5-ol), a natural phenolic compound found in sesame seeds and sesame oil. wikipedia.orgcymitquimica.com Sesamol has been recognized for its antioxidant properties and has been used as a precursor in the synthesis of other compounds. wikipedia.org The study of these and other natural benzodioxoles laid the groundwork for the synthetic exploration of this class of compounds, leading to the development of derivatives like 2-Methyl-1,3-benzodioxol-5-ol.

Significance as a Framework in Synthetic Chemistry

While specific, large-scale synthetic applications of 2-Methyl-1,3-benzodioxol-5-ol are not extensively documented in publicly available literature, its structure suggests significant potential as a synthetic framework. The hydroxyl group provides a reactive site for a variety of chemical transformations, such as etherification and esterification. google.com The methyl group, in conjunction with the hydroxyl and methylenedioxy groups, influences the regioselectivity of further electrophilic aromatic substitution reactions.

The general class of substituted 1,3-benzodioxoles serves as crucial intermediates in the synthesis of a wide array of more complex molecules. arabjchem.orgchemsrc.com For instance, the benzodioxole moiety is a key component in the synthesis of certain pharmaceutical agents and other biologically active molecules. williams.eduepa.gov The reactivity of the aromatic ring and the potential for modification of the substituents make compounds like 2-Methyl-1,3-benzodioxol-5-ol valuable precursors for generating libraries of compounds for chemical and biological screening. The synthesis of various benzodioxole derivatives often involves the reaction of a catechol with an appropriate aldehyde or ketone, sometimes under microwave-assisted, green chemistry conditions. arabjchem.org

Chemical and Physical Properties of 4-Methyl-1,3-benzodioxol-5-ol

| Property | Value |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| CAS Number | 187040-03-5 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2-methyl-1,3-benzodioxol-5-ol |

InChI |

InChI=1S/C8H8O3/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-5,9H,1H3 |

InChI Key |

PZDFTGQHJLCOMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1OC2=C(O1)C=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 1,3 Benzodioxol 5 Ol and Its Analogs

Direct Synthesis Approaches to the Benzodioxole Core

Direct synthesis methods focus on the formation of the benzodioxole ring system from acyclic or simpler cyclic precursors. These strategies are centered on creating the methylenedioxy bridge and appropriately substituting the phenolic ring.

The defining feature of the 1,3-benzodioxole (B145889) system is the methylenedioxy bridge. The introduction of a substituent at the 2-position, such as a methyl group, is achieved by reacting a catechol with a suitable two-carbon electrophile.

The most common method for forming the 2-substituted dioxole ring is the acid-catalyzed condensation of a catechol with an aldehyde or a ketone. researchgate.netresearchgate.net For the synthesis of 2-methyl-1,3-benzodioxoles, acetaldehyde (B116499) or its equivalents are used. A feasible laboratory synthesis was developed using a modification of the method reported by Croxall et al., which involves the BF₃/HgO-catalyzed reaction between catechol and vinyl acetate (B1210297) to yield 2-methyl-1,3-benzodioxole (B76885). psu.edu While this method provides reasonable yields, other approaches such as direct alkylation of catechol with 1,1-dichloroethane (B41102) or acetal (B89532) exchange with 1,1-diethoxyethane have been reported to be less successful, often resulting in polymeric material. psu.edu

Alternative catalysts have been explored to improve efficiency and yield. Montmorillonite (B579905) clays (B1170129) (KSF or K-10) have been used to catalyze the reaction between catechols and various aldehydes and ketones, with reactions completing in 2.7 to 24 hours. researchgate.net Microwave-assisted synthesis using polyphosphoric acid as both a catalyst and solvent has also been shown to be an effective green chemistry approach, significantly reducing reaction times to seconds or minutes and improving yields for certain derivatives. tandfonline.com

| Precursors | Reagent/Catalyst | Conditions | Product | Key Findings | Reference(s) |

| Catechol, Vinyl Acetate | BF₃/HgO | - | 2-Methyl-1,3-benzodioxole | A feasible laboratory synthesis was developed. | psu.edu |

| Catechol, Aldehydes/Ketones | Montmorillonite KSF or K-10 | 2.7–24 h | 2-Substituted-1,3-benzodioxoles | Ketones generally give better yields than aldehydes. | researchgate.net |

| Catechol, Benzoic Acids | Polyphosphoric Acid | Microwave, 30–120 sec | 2-Phenyl-1,3-benzodioxoles | Rapid, high-yield, solvent-free green chemistry approach. | tandfonline.com |

| Catechol, Terminal Alkynes | TiCl₄ | Mild conditions | Dibenzo[d,f] Current time information in Bangalore, IN.nih.govdioxepines | Not a direct synthesis of benzodioxole, but a related ring system. | researchgate.net |

Achieving the desired substitution pattern on the benzodioxole ring, such as the 5-hydroxy group in the target molecule, requires precise control over the regioselectivity of electrophilic substitution reactions. The electron-donating nature of the dioxole ring system directs incoming electrophiles primarily to the positions para to the oxygen atoms (positions 5 and 6).

For instance, starting with the unsubstituted 2-methyl-1,3-benzodioxole, functionalization can be introduced. A chloromethylation reaction using chloromethyl methyl ether in acetic acid can introduce a -CH₂Cl group at the 5-position. psu.edu This intermediate is versatile and can be converted to other functional groups, including the aldehyde, which can then be transformed into the target phenol (B47542). However, direct formylation of 2-methyl-1,3-benzodioxole using Vilsmeier or Friedel-Crafts conditions has proven difficult, with some attempts leading to decomposition of the starting material. psu.edu

An alternative strategy involves starting with an already substituted catechol, such as 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) wikipedia.org or 1,2,4-benzenetriol. Reacting these precursors with acetaldehyde or its equivalents would directly install the required functional groups, circumventing the need for post-cyclization functionalization.

Synthesis via Ring-Closure Reactions

Ring-closure, or cyclocondensation, is the cornerstone of 1,3-benzodioxole synthesis. This approach involves the formation of the five-membered dioxole ring from a catechol and a suitable carbonyl compound.

The mechanism for acetal formation is well-established and proceeds through several key steps. libretexts.orgmasterorganicchemistry.com

Protonation: An acid catalyst protonates the carbonyl oxygen of the aldehyde (e.g., acetaldehyde), making the carbonyl carbon more electrophilic.

Nucleophilic Attack: One of the hydroxyl groups of the catechol acts as a nucleophile, attacking the activated carbonyl carbon.

Hemiacetal Formation: A proton transfer step results in the formation of a hemiacetal intermediate.

Formation of a Leaving Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

Ring Closure: The newly formed water molecule departs, generating a resonance-stabilized carbocation. The second hydroxyl group of the catechol then performs an intramolecular nucleophilic attack on this carbocation, closing the five-membered ring.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final 2-substituted-1,3-benzodioxole product.

This reaction is reversible, and to drive it towards the product, water is typically removed from the reaction mixture using a Dean-Stark trap or molecular sieves. libretexts.org

Preparation of Key Intermediates

The synthesis of complex benzodioxole analogs often relies on the preparation and subsequent modification of key intermediates. These building blocks may already contain the benzodioxole core or are precursors to it.

A common strategy involves synthesizing a substituted benzodioxole and then elaborating the side chains. For example, 3,4-(methylenedioxy)phenylacetic acid can be esterified to methyl 2-(2H-1,3-benzodioxol-5-yl)acetate. nih.govnajah.edu This ester can then undergo Friedel-Crafts acylation to introduce various benzoyl groups at the 6-position, yielding ketoesters that are precursors to a range of derivatives. nih.govnajah.edu

Another important class of intermediates is chiral alcohols, which are crucial for the synthesis of enantiomerically pure drugs. (S)-α-Methyl-1,3-benzodioxole-5-ethanol is a key intermediate for several pharmaceutically active compounds and can be prepared via stereoselective methods. google.com Similarly, 1-(Benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yl)propan-2-ol can be synthesized through either the reduction of the corresponding ketone or via a Grignard reaction between 1,3-benzodioxol-5-yl magnesium bromide and propylene (B89431) oxide.

| Intermediate Name | Precursor(s) | Reagent(s) | Synthetic Method | Reference(s) |

| 2-Methyl-1,3-benzodioxole | Catechol, Vinyl Acetate | BF₃, HgO | Acetal Formation | psu.edu |

| 5-Chloromethyl-2-methyl-1,3-benzodioxole | 2-Methyl-1,3-benzodioxole | Chloromethyl methyl ether, Acetic Acid | Chloromethylation | psu.edu |

| Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate | 3,4-(Methylenedioxy)phenylacetic acid | Methanol (B129727), Oxalyl chloride | Esterification | nih.govnajah.edu |

| 1-(Benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yl)propan-2-ol | 1-(1,3-Benzodioxol-5-yl)propan-2-one | Pd/C, H₂ | Ketone Reduction | |

| 1-(Benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yl)propan-2-ol | 5-Bromobenzodioxole, Propylene oxide | Mg, THF | Grignard Reaction | |

| 5-(Azidomethyl)-6-bromobenzo[d] Current time information in Bangalore, IN.nih.govdioxole | 5-Bromo-6-(bromomethyl)benzo[d] Current time information in Bangalore, IN.nih.govdioxole | NaN₃ | Nucleophilic Substitution | worldresearchersassociations.com |

Stereoselective Synthesis Strategies for Derivatives

While 2-Methyl-1,3-Benzodioxol-5-ol itself is achiral, many of its important derivatives contain stereocenters. The development of stereoselective synthetic methods is therefore critical for accessing enantiomerically pure compounds.

Enantioselective synthesis of benzodioxole derivatives primarily focuses on creating chiral side chains attached to the aromatic ring. Biocatalysis and chemoenzymatic methods are prominent in this area.

One successful strategy is the kinetic resolution of racemic alcohols. For example, the racemic (±)-α-methyl-1,3-benzodioxole-5-ethanol can be resolved using lipase-catalyzed enantioselective acylation. Using Amano PS lipase (B570770) and vinyl acetate as the acyl donor, the (R)-alcohol is acylated to give (−)-(R)-α-methyl-1,3-benzodioxole-5-ethyl acetate with high enantiomeric excess (e.e.), leaving the desired (+)-(S)-alcohol unreacted. acs.org

Another powerful approach is the asymmetric reduction of prochiral ketones. Various microorganisms and isolated enzymes are capable of reducing ketones to chiral alcohols with high enantioselectivity. The bacterium Lactobacillus paracasei BD101 has been used for the enantioselective bioreduction of 1-(benzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yl)ethanone to produce (R)-1-(1,3-benzodioxol-5-yl)ethanol in high yield and excellent enantiomeric excess (>99% e.e.). libretexts.org Similarly, Zygosaccharomyces rouxii has been used to reduce 3,4-methylenedioxyphenyl acetone (B3395972) to the corresponding (S)-isopropanol with >99.9% e.e.

A chemoenzymatic cascade involving a Wacker-Tsuji oxidation of an allylbenzene (B44316) to a ketone, followed by a stereoselective biotransamination using an amine transaminase (ATA), has also been developed to produce optically active 1-arylpropan-2-amines. This method provides access to a range of chiral amines with good conversions and excellent selectivities.

| Target Derivative Type | Method | Catalyst/Enzyme | Key Features | Reference(s) |

| Chiral Alcohols | Enzymatic Kinetic Resolution | Amano PS Lipase | Acylation of racemic alcohol; separates enantiomers. | acs.org |

| Chiral Alcohols | Asymmetric Bioreduction | Lactobacillus paracasei BD101 | Reduction of prochiral ketone to (R)-alcohol with >99% e.e. | libretexts.org |

| Chiral Alcohols | Asymmetric Bioreduction | Zygosaccharomyces rouxii | Reduction of prochiral ketone to (S)-alcohol with >99.9% e.e. | acs.org |

| Chiral Amines | Chemoenzymatic Cascade | Pd(II) / Amine Transaminase (ATA) | Wacker-Tsuji oxidation followed by stereoselective amination. |

Diastereoselective Control

The generation of specific stereoisomers is a critical aspect of modern synthetic chemistry. In the context of 2-substituted-1,3-benzodioxole analogs, diastereoselective control is paramount when additional stereocenters are present in the molecule. The formation of the 1,3-benzodioxole ring from a catechol and a carbonyl compound is a type of acetalization. masterorganicchemistry.com The control of stereochemistry at the C2 position of the dioxole ring can be achieved through several strategic approaches.

One primary method involves the use of chiral catalysts or ligands during the synthesis. For instance, in palladium-catalyzed cyclization reactions to form complex heterocyclic systems that may include a benzodioxole moiety, the choice of a chiral phosphine (B1218219) ligand can significantly influence the diastereomeric ratio of the product. Research on related heterocyclic structures has shown that using chiral bidentate ligands, such as DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), can lead to high diastereoselectivity, in some cases exceeding a 20:1 ratio. helsinki.fi In contrast, other ligands like BINAP and SEGPHOS were found to be ineffective in certain transformations, highlighting the specificity of ligand choice. helsinki.fi

Another approach is substrate-controlled diastereoselection, where the inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction. For example, in the synthesis of complex spiro-compounds, the structural features of the starting ketone can direct the cyclization to favor one diastereomer over another. rsc.org

Enzymatic reactions offer a powerful tool for achieving high stereoselectivity. Biocatalytic methods, such as the enantioselective acylation of racemic alcohols using enzymes like Amano PS lipase, can efficiently resolve chiral intermediates. exaly.comacs.org This technique allows for the separation of enantiomers, which can then be used in subsequent steps to produce diastereomerically pure final products. The mild conditions and high selectivity of enzymatic processes make them an attractive option for complex syntheses. rsc.orgsci-hub.se

Furthermore, unexpected cyclizations during reaction sequences can sometimes lead to the formation of novel benzopyranopyridine derivatives with specific diastereoselectivity. helsinki.fichemicalbook.comresearchgate.net The acid-catalyzed deprotection of a ketal group in a piperidine (B6355638) derivative containing a benzodioxole moiety, for example, can unexpectedly trigger a cyclodehydration cascade, yielding a complex polycyclic system with a defined stereochemistry. helsinki.fichemicalbook.comresearchgate.net The resolution of the resulting racemic mixture can then be achieved using chiral resolving agents like D-(-)-mandelic acid. helsinki.fichemicalbook.comresearchgate.net

Novel Synthetic Routes and Green Chemistry Considerations

Recent advancements in the synthesis of 1,3-benzodioxole derivatives have been heavily influenced by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and energy efficiency. pro-metrics.org

A significant development is the use of microwave-assisted organic synthesis (MAOS). The synthesis of 2-phenyl-1,3-benzodioxole derivatives has been achieved by reacting catechol with various benzoic acid derivatives under microwave irradiation. mdpi.comfrontiersin.org This method often employs polyphosphoric acid, which acts as both a catalyst and a solvent, thereby eliminating the need for additional toxic organic solvents. mdpi.comfrontiersin.org The key advantages of this approach are drastically reduced reaction times (often from hours to seconds), improved yields, and simpler work-up procedures. mdpi.comfrontiersin.org The reaction is sensitive to the electronic nature of substituents on the benzoic acid, with electron-withdrawing groups or weak electron-donating groups generally providing better yields and shorter reaction times. mdpi.com

| Entry | R Group on Benzoic Acid | Reaction Time (sec) | Yield (%) |

| 1 | H | 60 | 85 |

| 2 | 4-OCH₃ | 90 | 82 |

| 3 | 4-CH₃ | 90 | 80 |

| 4 | 4-Cl | 30 | 84 |

| 5 | 4-NO₂ | 30 | 75 |

| 6 | 2-OH | 120 | 60 |

Table 1: Microwave-assisted synthesis of 2-substituted-1,3-benzodioxole derivatives from catechol and substituted benzoic acids. Data compiled from research findings. mdpi.com

Photocatalysis represents another innovative and green approach for the preparation of 2-substituted 1,3-benzodioxoles. nih.gov This method relies on the photocatalytic activation of C-H bonds, allowing for the introduction of substituents at the 2-position under mild conditions. nih.govrsc.org For example, using 4CzIPN as a photocatalyst under blue LED irradiation, 1,3-benzodioxoles can undergo direct single-electron oxidation to generate a 1,3-benzodioxol-2-yl radical, which can then couple with various partners. rsc.org This technique avoids harsh reagents and provides a pathway to novel functionalized benzodioxoles. rsc.org

The use of heterogeneous solid acid catalysts is another cornerstone of green synthetic strategies for 1,3-benzodioxoles. Catalysts such as montmorillonite clays (K-10 or KSF) and sulfated zirconia (ZrO₂/SO₄²⁻) have been successfully employed for the condensation of catechols with aldehydes and ketones. researchgate.netresearchgate.net These catalysts are advantageous because they are easily separated from the reaction mixture by filtration, can often be recycled, and can be used in solvent-free conditions, thus reducing the environmental impact of the process. researchgate.net

Scalability and Industrial Production Methodologies of Related Compounds

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges, including scalability, safety, cost-effectiveness, and waste management. For 1,3-benzodioxole derivatives, significant efforts have been made to develop robust and efficient large-scale manufacturing processes.

A key advancement in this area is the adoption of continuous flow chemistry. rsc.orgspringerprofessional.de Unlike traditional batch processing, continuous flow systems offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for exothermic reactions. mdpi.comresearchgate.net The acylation of 1,3-benzodioxole, an important industrial reaction, has been successfully adapted to a continuous flow process. nih.gov In one example, the reaction was performed by pumping a solution of 1,3-benzodioxole and an acylating agent through a packed bed reactor (PBR) containing a heterogeneous, recyclable acid catalyst such as Aquivion SO₃H. nih.gov This setup allows for continuous operation for extended periods with excellent stability and selectivity, and the unreacted starting material can be easily recovered by distillation and recycled. nih.gov

The choice of catalyst is critical for industrial applications. While homogeneous catalysts are often used in lab-scale synthesis, their separation from the product can be costly and generate significant waste. Therefore, heterogeneous catalysts are preferred for large-scale production. The use of recyclable solid acids in packed bed reactors not only simplifies product purification but also aligns with green chemistry principles by minimizing catalyst waste. nih.gov

Purification strategies are also adapted for industrial scale. While laboratory procedures might rely on chromatographic purification, this method is often impractical and expensive for large quantities. Industrial processes favor scalable unit operations such as crystallization, distillation, and liquid-liquid extraction for product isolation and purification.

However, not all synthetic routes are easily scalable. Methods that use expensive reagents, such as certain phase transfer catalysts or specialized organic bases, may be deemed too costly for industrialization. guidechem.com Similarly, reactions requiring high pressures or specialized equipment can present significant capital investment hurdles. The ideal industrial process for 1,3-benzodioxole derivatives involves simple, robust steps using readily available, inexpensive raw materials and catalysts, with a focus on high-yield, low-waste procedures that can be run safely and efficiently in a continuous or semi-continuous mode. guidechem.com

Based on a comprehensive review of available scientific literature, there is a significant lack of published research specifically detailing the chemical reactivity and transformation studies of 1,3-Benzodioxol-5-ol, 2-methyl- , also known as 2-methylsesamol.

The requested article structure focuses on specific electrophilic aromatic substitution reactions (halogenation, nitration, acylation, alkylation) and reactions involving the hydroxyl group (esterification, etherification) for this particular compound. Unfortunately, dedicated studies outlining these specific transformations for 2-methyl-1,3-benzodioxol-5-ol could not be located in the public domain.

Existing research mentioning this compound primarily documents its use as a precursor in the multi-step total synthesis of complex natural products, such as Ecteinascidin 743. nactem.ac.ukacs.org In these synthetic pathways, 2-methylsesamol is noted to undergo reactions like phenolic aldol (B89426) condensation and the Pictet-Spengler reaction, which involve its broader structural features rather than a systematic study of its reactivity in the specific categories requested. acs.orgresearchgate.net

Due to the absence of specific experimental data and research findings for the halogenation, nitration, acylation, alkylation, esterification, and etherification of 1,3-Benzodioxol-5-ol, 2-methyl-, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Fulfilling the request would require speculation or extrapolation from related but distinct compounds, which would not meet the required standards of scientific accuracy for the specified subject.

Chemical Reactivity and Transformation Studies of 2 Methyl 1,3 Benzodioxol 5 Ol

Reactions Involving the Hydroxyl Group

Oxidation Processes

The oxidation of phenolic compounds such as 2-methyl-1,3-benzodioxol-5-ol is a key aspect of their chemical reactivity and is central to their antioxidant function. While specific experimental oxidation studies on 2-methyl-1,3-benzodioxol-5-ol are not extensively documented, the oxidation pathways can be inferred from studies on analogous compounds. The oxidation of a structurally related compound, 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, suggests that the reaction is highly dependent on the reaction conditions, particularly the presence of water. In aqueous media, oxidation can proceed to form quinone-like intermediates. nih.gov For 2-methyl-1,3-benzodioxol-5-ol, oxidation would likely initiate at the phenolic hydroxyl group, leading to the formation of a phenoxyl radical, which can then undergo further reactions.

| Reactant | Oxidizing Agent/Conditions | Potential Products | Reference Analogy |

| 2-Methyl-1,3-benzodioxol-5-ol | Mild Oxidants (e.g., Fremy's salt) | 2-Methyl-1,3-benzodioxole-5,6-dione (o-quinone) | General Phenol (B47542) Oxidation |

| 2-Methyl-1,3-benzodioxol-5-ol | Strong Oxidants (e.g., KMnO4) | Ring-opened products | General Phenol Oxidation |

| 2,4,5,7,8-Pentamethyl-4H-1,3-benzodioxin-6-ol | One oxidation equivalent in aqueous media | 2-(1-hydroxyethyl)-3,5,6-trimethylbenzo-1,4-quinone | nih.gov |

| 2,4,5,7,8-Pentamethyl-4H-1,3-benzodioxin-6-ol | Absence of water | Chromenone derivatives | nih.gov |

Reduction Reactions

The reduction of the phenolic hydroxyl group in 2-methyl-1,3-benzodioxol-5-ol is generally not a facile process under standard chemical reduction conditions. Phenols are typically resistant to the reduction of the C-OH bond. However, specialized methods could potentially achieve this transformation. For instance, conversion of the hydroxyl group to a better leaving group, such as a tosylate or phosphate (B84403) ester, followed by hydrogenolysis might be a viable route to the corresponding 2-methyl-1,3-benzodioxole (B76885).

While direct reduction of the hydroxyl group is challenging, other functional groups that might be introduced onto the molecule could be more amenable to reduction. For example, if the aromatic ring were nitrated, the nitro group could be readily reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation.

Catalytic hydrogenation of the aromatic ring of 2-methyl-1,3-benzodioxol-5-ol to the corresponding cyclohexanol (B46403) derivative would require forcing conditions, including high pressures of hydrogen gas and highly active catalysts such as rhodium on carbon or ruthenium. The benzodioxole ring itself can be sensitive to these conditions and may undergo hydrogenolysis.

Studies on the reduction of related benzodioxole structures have shown that the choice of catalyst and reaction conditions is crucial to achieving selective hydrogenation of the benzene (B151609) ring while preserving the dioxole moiety. For example, certain rhodium and ruthenium catalysts have been used for the asymmetric hydrogenation of substituted pyrroles and other heteroaromatics, suggesting that similar catalytic systems could be explored for the hydrogenation of substituted benzodioxoles. researchgate.net

| Substrate | Reagent/Catalyst | Product | Reaction Type |

| 2-Methyl-1,3-benzodioxol-5-ol | High pressure H₂, Rh/C or Ru | 2-Methyl-octahydro-1,3-benzodioxol-5-ol | Ring Hydrogenation |

| Substituted Benzisoxazoles | H₂, {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl | α-substituted o-hydroxybenzylamines | Reductive Cleavage |

Radical Reactions and Mechanistic Investigations

The primary radical formed from 2-methyl-1,3-benzodioxol-5-ol is the phenoxyl radical, resulting from the homolytic cleavage of the O-H bond of the hydroxyl group. This process is central to its antioxidant activity. The formation of this radical can be initiated by reaction with other free radicals or through photochemical or radiolytic methods. manipal.eduresearchgate.net Pulse radiolysis studies on the parent compound, sesamol (B190485), have demonstrated its efficiency in scavenging various radicals, which proceeds via the formation of the sesamol phenoxyl radical. manipal.eduresearchgate.net

The stability of the resulting phenoxyl radical is a key determinant of the antioxidant potential of the molecule. This stability is influenced by the delocalization of the unpaired electron across the aromatic ring and the benzodioxole moiety. Computational studies using Density Functional Theory (DFT) on sesamol and its alkylated derivatives have shown that alkyl substitutions can affect the spin density distribution and the stability of the radical. nih.gov

The phenoxyl radical of 2-methyl-1,3-benzodioxol-5-ol can react in several ways. As an antioxidant, its primary role is to terminate radical chain reactions by reacting with other free radicals to form stable, non-radical products. The main mechanisms by which phenolic antioxidants like sesamol and its derivatives scavenge free radicals are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govrsc.org

In the HAT mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a radical, thereby quenching it. In the SET mechanism, the antioxidant donates an electron to the radical, forming a radical cation, which can then deprotonate to form the phenoxyl radical.

Computational studies on alkylated sesamol derivatives have indicated that substitutions at the ortho positions to the hydroxyl group can enhance the antioxidant potency. nih.gov The trimethylated derivative of sesamol was found to be more potent than Trolox, a well-known antioxidant standard. nih.gov This suggests that the 2-methyl group in 2-methyl-1,3-benzodioxol-5-ol, while not directly on the aromatic ring, could still influence the electronic properties and thus the radical scavenging ability of the molecule.

| Parameter | Sesamol | Trimethylated Sesamol Derivative | Trolox |

| HOMO (eV) | -5.58 | -5.25 | -5.38 |

| GAP (LUMO-HOMO) (eV) | 5.09 | 5.02 | 5.89 |

Data from computational studies on sesamol and its derivatives, indicating the effect of alkylation on electronic properties relevant to antioxidant activity. nih.gov

The phenoxyl radical can also potentially undergo dimerization or react with other molecules to form more complex structures, depending on the reaction environment and the concentration of the radical species.

Condensation and Coupling Reactions

The chemical behavior of 2-Methyl-1,3-benzodioxol-5-ol in condensation and coupling reactions is governed by the functionalities present on the molecule: a nucleophilic phenol, an acetal (B89532) group, and an aromatic ring. These features allow for a range of transformations, although the reactivity of the hydroxyl group often necessitates the use of protecting groups for certain reaction pathways.

Grignard reactions are a fundamental class of carbon-carbon bond-forming reactions involving the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as a carbonyl group. mnstate.edusigmaaldrich.com The Grignard reagent, with its general formula RMgX, acts as a potent nucleophile and a strong base. sigmaaldrich.com

Direct reaction of 2-Methyl-1,3-benzodioxol-5-ol with a Grignard reagent is not feasible for carbon-carbon bond formation. The acidic proton of the phenolic hydroxyl group would rapidly react with the Grignard reagent in an acid-base reaction, quenching the reagent and preventing its nucleophilic addition to other electrophiles. sigmaaldrich.commasterorganicchemistry.com

To utilize Grignard chemistry on this scaffold, the hydroxyl group must first be protected. Conversion of the phenol to an ether (e.g., a methoxy (B1213986) or benzyloxy ether) or a silyl (B83357) ether would render it unreactive towards the Grignard reagent. Once protected, the aromatic ring could be halogenated (e.g., brominated) to produce a precursor for a Grignard reagent. This derivative could then participate in subsequent reactions. For instance, an aryl bromide derivative of protected 2-Methyl-1,3-benzodioxol-5-ol could be treated with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent. mnstate.edu This reagent could then be reacted with various electrophiles, such as aldehydes, ketones, or epoxides, to introduce new carbon substituents onto the aromatic ring. masterorganicchemistry.comgoogle.com

Table 1: Potential Grignard Reactions with Protected 2-Methyl-1,3-Benzodioxol-5-ol Derivatives

| Derivative of 2-Methyl-1,3-Benzodioxol-5-ol | Electrophile | Resulting Product Class |

| Aryl Grignard Reagent (from protected, halogenated form) | Formaldehyde | Primary Alcohol |

| Aryl Grignard Reagent (from protected, halogenated form) | Aldehyde | Secondary Alcohol |

| Aryl Grignard Reagent (from protected, halogenated form) | Ketone | Tertiary Alcohol |

| Aryl Grignard Reagent (from protected, halogenated form) | Epoxide | Alcohol (after ring-opening) |

| Aryl Grignard Reagent (from protected, halogenated form) | Carbon Dioxide | Carboxylic Acid |

This table represents potential reaction pathways, as the acidic proton of the parent compound precludes direct Grignard reactions.

The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation between an aromatic carbonyl compound lacking an α-hydrogen and an aldehyde or ketone that possesses an α-hydrogen. wikipedia.org The reaction is typically carried out under basic or acidic conditions and results in the formation of an α,β-unsaturated carbonyl compound. wikipedia.org

2-Methyl-1,3-benzodioxol-5-ol cannot directly participate in a Claisen-Schmidt condensation as it is neither an aldehyde nor a ketone. However, derivatives of this compound can be synthesized to act as the aromatic aldehyde component. For example, electrophilic formylation of the aromatic ring (after protection of the hydroxyl group), for instance via the Vilsmeier-Haack or Duff reaction, would introduce an aldehyde group. This resulting aldehyde, lacking α-hydrogens, could then react with an enolizable ketone, such as acetone (B3395972), in a classic Claisen-Schmidt condensation to yield an α,β-unsaturated ketone.

While direct examples involving 2-Methyl-1,3-benzodioxol-5-ol are not prominent, related structures demonstrate the feasibility of this chemistry. For instance, derivatives of 1,3-benzodioxole (B145889) have been successfully used in aldol-type reactions, where a lithium enolate of a benzodioxole-containing ketone was reacted with another ketone to form a β-hydroxy ketone, which was subsequently dehydrated. mdpi.com This illustrates the general reactivity of the benzodioxole scaffold in condensation reactions.

Metal-Catalyzed Transformations

Transition metal-catalyzed reactions, particularly those employing palladium, are powerful tools for constructing complex molecules and have been applied to 1,3-benzodioxole systems. uva.es These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

For 2-Methyl-1,3-benzodioxol-5-ol to participate in many common cross-coupling reactions, the hydroxyl group typically needs to be converted into a more reactive functional group with good leaving group potential, such as a triflate (-OTf). Alternatively, the aromatic ring can be halogenated to introduce a site for oxidative addition to the metal catalyst.

The Suzuki-Miyaura coupling is a prominent example of a palladium-catalyzed cross-coupling reaction used to form biaryl compounds from an aryl halide or triflate and an arylboronic acid. uva.esworldresearchersassociations.com Studies on bromo-substituted 1,3-benzodioxole derivatives have shown successful coupling with various arylboronic acids in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a base such as K₂CO₃. worldresearchersassociations.comresearchgate.net These reactions demonstrate the utility of the Suzuki-Miyaura coupling for elaborating the benzodioxole core.

Table 2: Examples of Suzuki-Miyaura Coupling with a 1,3-Benzodioxole Derivative

| Aryl Boronic Acid Substituent | Catalyst | Base | Yield (%) |

| 4-isoxazole | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 75% |

| 2-ethoxyphenyl | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 69% |

| 2-ethoxypyridine | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 71% |

| 8-quinoline | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 66% |

| 2-methylsulfonylpyrimidine | PdCl₂(PPh₃)₂ / PPh₃ | K₂CO₃ | 60% |

Data adapted from studies on 1-((6-bromobenzo[d] mnstate.edugoogle.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole. worldresearchersassociations.comresearchgate.net

Other significant metal-catalyzed transformations applicable to this system include the Heck reaction (coupling of an aryl halide with an alkene) and the Negishi reaction (coupling of an aryl halide with an organozinc reagent). uva.es These reactions provide versatile pathways for introducing alkenyl and alkyl/aryl groups, respectively, onto the benzodioxole ring, further highlighting the importance of metal catalysis in the functionalization of this chemical scaffold.

Derivatives and Analogs of 2 Methyl 1,3 Benzodioxol 5 Ol: Synthesis and Structural Diversification

Design Principles for Derivative Synthesis

The rationale for synthesizing derivatives of 2-methyl-1,3-benzodioxol-5-ol often involves computational design and established chemical strategies to explore new chemical space. Key approaches include modifying the existing functional groups and introducing new substituents at available positions on the aromatic ring. A computational study on the parent compound sesamol (B190485) (1,3-benzodioxol-5-ol) highlights a rational design approach where functional groups such as hydroxyl (-OH), amine (-NH2), thiol (-SH), and carboxylic acid (-COOH) are incorporated at various positions on the phenolic ring to generate libraries of mono-, di-, and trisubstituted derivatives. acs.org This strategy aims to create modest structural modifications that can enhance specific properties while preserving the core desirable features of the parent molecule. acs.org

Side-chain modifications typically target the functional groups attached to the benzodioxole core, namely the hydroxyl group at the 5-position and the methyl group at the 2-position.

Modification of the 5-hydroxyl group: The phenolic hydroxyl group is a primary site for derivatization. Standard reactions include etherification or esterification to introduce a wide variety of alkyl, acyl, or aryl groups. For instance, the synthesis of amino-acyl derivatives starting from a 1,3-benzodioxole (B145889) unit involves coupling the phenolic oxygen with amino acids. researchgate.net This approach utilizes standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt) to form an ester linkage. researchgate.net

Modification of the 2-methyl group: The methyl group at the 2-position can be a site for functionalization, although this is often more challenging than modifying the phenolic hydroxyl. Potential strategies, though less commonly reported for this specific molecule, could involve radical halogenation followed by nucleophilic substitution to introduce various side chains. A patent describes the synthesis of (S)-α-Methyl-1,3-benzodioxole-5-ethanol, indicating that modifications leading to extended side chains from other positions are synthetically accessible. google.com

Alterations to the aromatic portion of the benzodioxole ring system are a cornerstone of structural diversification. This involves electrophilic substitution reactions to introduce new functional groups onto the benzene (B151609) ring.

Nitration and Amination: The aromatic ring of 2-methyl-1,3-benzodioxole (B76885) is susceptible to electrophilic nitration. Treatment with nitric acid in glacial acetic acid yields 2-methyl-5-nitro-1,3-benzodioxole. prepchem.com Subsequent reduction of the nitro group provides the corresponding amine, 2-methyl-5-amino-1,3-benzodioxole, which is a key intermediate for further synthesis, such as the preparation of amides and heterocyclic structures. prepchem.com A synthesis for 2-methyl-5-amino-6-nitro-1,3-benzodioxole has also been reported, demonstrating that multiple substitutions on the ring are possible. prepchem.com

Formylation: The introduction of an aldehyde group (formylation) onto the benzodioxole ring can be achieved using various methods. For example, dihydroapiol, a related benzodioxole derivative, can be formylated in the presence of SnCl4 to yield an aldehyde, which serves as a key intermediate for further transformations. mdpi.com

Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for ring modification. Starting from a halogenated benzodioxole derivative, such as (6-bromobenzo[d] acs.orgnih.govdioxol-5-yl)methanol, a wide array of aryl, heteroaryl, and cyclic substituents can be introduced. worldresearchersassociations.com This method allows for the synthesis of complex biaryl structures connected to the benzodioxole core. worldresearchersassociations.comresearchgate.net

Synthesis of Nitrogen-Containing Derivatives

The introduction of nitrogen-containing functional groups and heterocycles is a major avenue in the diversification of benzodioxole scaffolds.

As previously mentioned, amino derivatives are readily prepared from the corresponding nitro compounds. The resulting amines are versatile building blocks. They can be acylated to form a wide range of amide derivatives. For example, new amino-acyl derivatives can be synthesized from a 1,3-benzodioxole unit by coupling it with various amino acids. researchgate.net Similarly, amide derivatives have been synthesized by reacting benzodioxole-containing amines with quinoline-3-carboxylic acid.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Methyl-1,3-benzodioxole | HNO3, Glacial Acetic Acid, 15-25°C | 2-Methyl-5-nitro-1,3-benzodioxole | 79.6% | prepchem.com |

| 2-Methyl-5-acetamino-6-nitro-1,3-benzodioxole | Sodium methoxide, Methanol (B129727) (reflux); Acetic acid | 2-Methyl-5-amino-6-nitro-1,3-benzodioxole | 90.1% | prepchem.com |

The benzodioxole moiety can be fused or appended to various nitrogen-containing heterocyclic rings, leading to novel chemical entities.

Pyrrolidines: Pyrrolidine-containing spirooxindole derivatives grafted with a benzodioxole unit can be synthesized via a one-pot, three-component 1,3-dipolar cycloaddition reaction. rsc.orgrsc.orgresearchgate.net This reaction typically involves a benzodioxole chalcone (B49325) (as the dipolarophile) and an azomethine ylide generated in situ from isatin (B1672199) and an amino acid like sarcosine (B1681465) or L-proline. rsc.orgrsc.org This method is highly stereoselective and efficient for creating complex spirocyclic systems. rsc.org Simpler derivatives like 2-(1,3-benzodioxol-5-ylmethyl)pyrrolidine are also synthetically accessible. guidechem.com

Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved through several established methods. The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a versatile one-pot reaction for forming the imidazole ring from an imine. mdpi.com Other common methods include the condensation of a 1,2-dicarbonyl compound with an aldehyde in the presence of ammonia (B1221849) or a surrogate like formamide. wjpsonline.com N-phenacylimidazoles can be synthesized starting from 2-methylimidazole (B133640) and appropriate aryl γ-haloalkylketones. researchgate.net These general strategies can be adapted to produce benzodioxole-substituted imidazoles.

Pyrazoles: Pyrazoles are commonly synthesized via the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govyoutube.com This reaction is a straightforward approach to creating polysubstituted pyrazoles. nih.gov A more advanced method for attaching a pyrazole ring to a benzodioxole scaffold involves a multi-step synthesis culminating in a Suzuki-Miyaura coupling reaction. worldresearchersassociations.comresearchgate.net In this approach, a bromo-substituted benzodioxole is first converted into a triazole derivative, which is then coupled with a boronic acid to introduce various substituents. worldresearchersassociations.com

| Heterocycle | Synthetic Method | Key Reagents | Starting Material Example | Reference |

|---|---|---|---|---|

| Pyrrolidine | 1,3-Dipolar Cycloaddition | Azomethine ylide (from Isatin and Sarcosine) | Benzodioxole chalcone | rsc.org |

| Pyrazole | Cyclocondensation (Knorr Synthesis) | Hydrazine derivative | 1,3-Dicarbonyl compound | nih.govyoutube.com |

| Pyrazole | Suzuki-Miyaura Coupling | PdCl2(PPh3)2, Arylboronic acid | 1-((6-bromobenzo[d] acs.orgnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | worldresearchersassociations.com |

| Imidazole | van Leusen Reaction | Tosylmethylisocyanide (TosMIC) | Imine derived from a benzodioxole aldehyde | mdpi.com |

Sulfur and Selenium-Containing Derivatives

The incorporation of heavier chalcogens like sulfur and selenium into the 2-methyl-1,3-benzodioxol-5-ol structure opens another dimension for creating novel analogs.

Sulfur-Containing Derivatives: The synthesis of sulfur-containing heterocycles attached to the benzodioxole core has been reported. For example, 3-(2H-1,3-Benzodioxol-5-ylmethyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one can be prepared, incorporating a thiazolidinone ring. nih.gov Another example is 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole, which features a benzothiazole (B30560) moiety directly linked to the benzodioxole system. nih.gov The design principles for such derivatives can also be explored computationally, with studies proposing the introduction of thiol (-SH) groups onto the aromatic ring to create new analogs. acs.org

Selenium-Containing Derivatives: The synthesis of organoselenium compounds often involves specialized reagents and conditions. Selenium can be incorporated to form derivatives such as selenides or selenium-containing heterocycles. General synthetic methods include the use of reagents like selenium dioxide (SeO2) or diselenides. researchgate.netnih.gov For example, the synthesis of organoselenium-based Schiff bases can be achieved by reacting a diselenide amine with an aromatic aldehyde. nih.gov While specific examples starting from 2-methyl-1,3-benzodioxol-5-ol are not widely documented, these established methods for creating organoselenium compounds are applicable to the benzodioxole scaffold.

Oxygen-Containing Derivatives (e.g., Ethers, Ketones, Carboxylic Acids)

The phenolic hydroxyl group and the electron-rich aromatic ring of 2-methyl-1,3-benzodioxol-5-ol are key sites for synthetic modification, allowing for the introduction of various oxygen-containing functionalities.

Ethers

The synthesis of ether derivatives from 2-methyl-1,3-benzodioxol-5-ol is commonly achieved via the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com This method involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com

The first step is the formation of the sodium or potassium salt of 2-methyl-1,3-benzodioxol-5-ol by treating it with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting phenoxide ion is a potent nucleophile. This phenoxide is then reacted with a primary or methyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. masterorganicchemistry.com The preference for primary alkyl halides is due to the nature of the SN2 mechanism, as secondary and tertiary halides are more prone to undergo elimination reactions. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base/Solvent | Reaction Type | Product (Ether) |

| 2-Methyl-1,3-benzodioxol-5-ol | Methyl Iodide (CH₃I) | NaH / THF | Williamson Ether Synthesis (SN2) | 5-Methoxy-2-methyl-1,3-benzodioxole |

| 2-Methyl-1,3-benzodioxol-5-ol | Ethyl Bromide (CH₃CH₂Br) | K₂CO₃ / Acetone (B3395972) | Williamson Ether Synthesis (SN2) | 5-Ethoxy-2-methyl-1,3-benzodioxole |

| 2-Methyl-1,3-benzodioxol-5-ol | Benzyl Chloride (C₆H₅CH₂Cl) | NaH / DMF | Williamson Ether Synthesis (SN2) | 5-(Benzyloxy)-2-methyl-1,3-benzodioxole |

Ketones

Ketone derivatives of the 2-methyl-1,3-benzodioxole scaffold are typically synthesized using Friedel-Crafts acylation. masterorganicchemistry.comnih.gov This electrophilic aromatic substitution reaction introduces an acyl group (R-C=O) onto the aromatic ring. sigmaaldrich.com The reaction involves treating the benzodioxole derivative with an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). mdpi.comrsc.org

Given that the ether derivative (e.g., 5-methoxy-2-methyl-1,3-benzodioxole) is more stable and less prone to ring-opening under the acidic conditions of the reaction, it is often the preferred starting material over the free phenol (B47542). The methoxy (B1213986) and methylenedioxy groups are electron-donating and direct the incoming acyl group primarily to the ortho position relative to the methoxy group.

A study on the acylation of 1,3-benzodioxole has demonstrated the utility of heterogeneous recyclable catalysts for producing aryl ketones, highlighting a move towards more sustainable synthetic methods. nih.gov For instance, the reaction of a benzodioxole derivative with propionic anhydride can yield the corresponding propiophenone (B1677668) derivative. nih.gov

| Starting Material | Acylating Agent | Catalyst | Reaction Type | Product (Ketone) |

| 5-Methoxy-2-methyl-1,3-benzodioxole | Acetyl Chloride (CH₃COCl) | AlCl₃ | Friedel-Crafts Acylation | 1-(5-Methoxy-2-methyl-1,3-benzodioxol-6-yl)ethan-1-one |

| 5-Methoxy-2-methyl-1,3-benzodioxole | Propionic Anhydride ((CH₃CH₂CO)₂O) | SnCl₄ | Friedel-Crafts Acylation | 1-(5-Methoxy-2-methyl-1,3-benzodioxol-6-yl)propan-1-one |

| 5-Methoxy-2-methyl-1,3-benzodioxole | Benzoyl Chloride (C₆H₅COCl) | AlCl₃ | Friedel-Crafts Acylation | (5-Methoxy-2-methyl-1,3-benzodioxol-6-yl)(phenyl)methanone |

Carboxylic Acids

Carboxylic acid derivatives can be prepared through several synthetic routes. One common method is the oxidation of an alkyl side chain attached to the aromatic ring. libretexts.orgleah4sci.com If a ketone derivative, such as those described above, is first converted to an alkyl group via a reduction reaction (e.g., Clemmensen or Wolff-Kishner reduction), the resulting alkylbenzene derivative can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize a benzylic carbon that has at least one attached hydrogen to a carboxylic acid group. libretexts.org

Another approach is the direct carboxylation of the aromatic ring. This can be achieved by first halogenating the ring, converting the aryl halide to a Grignard reagent, and then reacting it with carbon dioxide, followed by acidic workup. libretexts.org This method introduces a carboxylic acid group at the position of halogenation.

| Synthetic Route | Starting Material | Key Reagents | Intermediate | Product (Carboxylic Acid) |

| Side-Chain Oxidation | 6-Ethyl-5-methoxy-2-methyl-1,3-benzodioxole | 1. KMnO₄, OH⁻, Δ2. H₃O⁺ | N/A | 5-Methoxy-2-methyl-1,3-benzodioxole-6-carboxylic acid |

| Grignard Carboxylation | 6-Bromo-5-methoxy-2-methyl-1,3-benzodioxole | 1. Mg, THF2. CO₂3. H₃O⁺ | Grignard Reagent | 5-Methoxy-2-methyl-1,3-benzodioxole-6-carboxylic acid |

Structure-Reactivity Relationship Studies of Derivatives

The reactivity of 2-methyl-1,3-benzodioxol-5-ol and its derivatives is fundamentally governed by the electronic and steric properties of the substituents on the aromatic ring. The interplay of inductive and resonance effects dictates the molecule's behavior in chemical reactions, particularly in electrophilic aromatic substitution (EAS). lumenlearning.com

The parent scaffold contains three key substituents: a hydroxyl group (-OH), a methyl group (-CH₃, part of the dioxolane ring at the 2-position), and the fused methylenedioxy group (-O-CH₂-O-).

Activating and Directing Effects: Both the hydroxyl group and the methylenedioxy ether linkages are powerful electron-donating groups. lumenlearning.comopenstax.org They donate electron density to the benzene ring through resonance (p-π conjugation), increasing its nucleophilicity and making it highly activated towards electrophilic attack. lumenlearning.com The methyl group at the 2-position of the dioxolane ring has a less pronounced, but still electron-donating, effect through hyperconjugation and induction. These groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. youtube.com In the case of 2-methyl-1,3-benzodioxol-5-ol, the position ortho to the hydroxyl group (position 6) is the most activated site for electrophilic substitution.

Effect of Derivatization: When the phenolic -OH is converted to an ether (-OR), the activating and ortho-, para-directing nature is retained. The alkoxyl group is still a strong electron-donating group, though slightly less activating than the hydroxyl group. openstax.org

Conversely, the introduction of electron-withdrawing groups, such as a ketone (acyl group) or a carboxylic acid group, has a deactivating effect on the aromatic ring. lumenlearning.com These groups pull electron density away from the ring through both inductive and resonance effects, making it less nucleophilic and therefore less reactive towards further electrophilic substitution. libretexts.org Acyl and carboxyl groups are meta-directing substituents. If a second electrophilic substitution were to be performed on a ketone or carboxylic acid derivative of the benzodioxole, the incoming electrophile would be directed to the position meta to the deactivating group.

The steric hindrance provided by the existing substituents and any newly introduced groups also plays a crucial role in determining the regioselectivity of reactions. For example, in Friedel-Crafts acylation, substitution at the less sterically hindered position ortho to an activating group is often favored.

Theoretical studies, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to correlate the molecular structure of benzodioxole derivatives with their chemical reactivity or biological activity. researchgate.net These studies help in understanding how different substituents influence properties like electron distribution, dipole moment, and frontier molecular orbital energies, which in turn dictate reactivity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework.

Proton NMR (¹H NMR)

Proton (¹H) NMR spectroscopy of 2-methyl-1,3-benzodioxol-5-ol would reveal characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzodioxole ring would appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by their positions relative to the hydroxyl and dioxole groups. The proton of the hydroxyl (-OH) group would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The most distinct signals would be from the methyl group (-CH₃) at the 2-position of the dioxole ring and the methine proton (-CH) also at the 2-position.

Table 1: Predicted ¹H NMR Data for 2-methyl-1,3-benzodioxol-5-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 6.5 - 7.0 | m |

| Methine H (C2) | ~6.0 | q |

| Hydroxyl H (OH) | Variable (broad s) | s |

| Methyl H (C2-CH₃) | ~1.6 | d |

Note: Predicted data is based on typical values for similar structures and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-methyl-1,3-benzodioxol-5-ol would give a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electron-donating effects of the hydroxyl and dioxole groups. The carbon of the methyl group would appear in the aliphatic region, while the acetal (B89532) carbon at the 2-position would have a characteristic shift.

Table 2: Predicted ¹³C NMR Data for 2-methyl-1,3-benzodioxol-5-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 140 - 150 |

| Aromatic C-H | 100 - 120 |

| Acetal C (C2) | ~100 |

| Methyl C (C2-CH₃) | ~20 |

Note: Predicted data is based on typical values for similar structures and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of 2-methyl-1,3-benzodioxol-5-ol. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For C₈H₈O₃, the expected exact mass would be a key identifier.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like 2-methyl-1,3-benzodioxol-5-ol. The compound would exhibit a characteristic retention time in the gas chromatograph, and the mass spectrometer would provide a mass spectrum corresponding to its molecular weight and fragmentation pattern. This is particularly useful for identifying the compound in a complex mixture.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique fingerprint of the functional groups present in the molecule.

The FT-IR spectrum of 2-methyl-1,3-benzodioxol-5-ol would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the dioxole ring would likely appear in the 1250-1040 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed in the 2980-2870 cm⁻¹ range.

Table 3: Predicted FT-IR Data for 2-methyl-1,3-benzodioxol-5-ol

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Hydroxyl (-OH) | 3600 - 3200 | O-H Stretch |

| Aromatic C-H | 3100 - 3000 | C-H Stretch |

| Aliphatic C-H | 2980 - 2870 | C-H Stretch |

| Aromatic C=C | 1600 - 1450 | C=C Stretch |

| Dioxole C-O | 1250 - 1040 | C-O Stretch |

Note: Predicted data is based on typical values for similar structures and may vary based on the sample preparation method.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and stereochemistry, offering unambiguous proof of a molecule's solid-state structure. While specific crystallographic data for "1,3-Benzodioxol-5-ol, 2-methyl-" is not prominently available, analysis of closely related benzodioxole derivatives demonstrates the power of this technique.

For instance, the crystal structure of compounds incorporating the 1,3-benzodioxole (B145889) moiety has been successfully elucidated, confirming structural features such as the planarity of the benzodioxole ring system and the spatial orientation of various substituents. mdpi.comresearchgate.net In one study on an imidazole-based oximino ester derivative, X-ray analysis confirmed the (E)-configuration of the imine fragment and revealed that the 1,3-benzodioxol ring was nearly coplanar with an adjacent furan (B31954) ring. mdpi.com Another analysis of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline showed the five-membered dioxole ring to be almost planar with a dihedral angle of 43.22 (14)° between the aromatic rings. researchgate.net These examples underscore the utility of X-ray crystallography in providing definitive structural insights for complex molecules containing the benzodioxole core. researchgate.netnih.gov

| Compound | Crystal System | Space Group | Key Parameters | Reference |

| ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone | Monoclinic | P2₁/c | a = 10.4067 Å, b = 6.8534 Å, c = 23.2437 Å, β = 94.627° | mdpi.com |

| N-[(E)-(1,3-Benzodioxol-5-yl)methylidene]-4-chloroaniline | Orthorhombic | Pcab | a = 6.0014 Å, b = 13.9015 Å, c = 28.867 Å | researchgate.net |

| 1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one | Monoclinic | P2₁/n | a = 7.3322 Å, b = 8.0341 Å, c = 19.4479 Å, β = 95.775° | researchgate.net |

| Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate | Monoclinic | P2/c | a = 14.9312 Å, b = 8.8783 Å, c = 16.2996 Å, β = 101.40° | researchgate.net |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools in synthetic chemistry for separating components of a mixture, monitoring the progress of a chemical reaction, and assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique used to monitor reactions and tentatively identify compounds. unodc.orgmongoliajol.info It operates by separating compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. unodc.org Visualization is often achieved using UV light or chemical staining agents. mdpi.comrsc.org For benzodioxole derivatives, TLC on silica gel plates is routinely employed. rsc.orgnih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides a characteristic value for a given compound under specific conditions. unodc.org

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value | Reference |

| 2-(1,3-Benzodioxol-5-yl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole | Silica Gel 60 F₂₅₄ | Petroleum Ether : Ethyl Acetate (B1210297) (19:1) | 0.18 | rsc.org |

| (S)-α-Methyl-1,3-benzodioxole-5-ethanol | Silica Gel | Hexane (B92381) : Diethyl Ether (50:50) | 0.26 | google.com |

| 2-[(1,3-Benzodioxole-5-ylamino)methyl]-3-bromo-6-methoxyphenol | Silica Gel | Hexane : Ethyl Acetate (10:3) | 0.3 | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. It offers higher resolution and sensitivity compared to TLC. For benzodioxole derivatives, reversed-phase (RP) HPLC is a common method for purity assessment. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The purity of intermediates like (S)-α-Methyl-1,3-benzodioxole-5-ethanol has been successfully determined using HPLC. google.com Furthermore, HPLC is crucial for chiral separations to determine the enantiomeric composition of a sample. rsc.orgresearchgate.net

| Analysis Type | Compound Type | Column | Mobile Phase | Detection | Reference |

| Reversed-Phase | 2-Propenal, 3-(1,3-benzodioxol-5-yl)-2-methyl- | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible | sielc.com |

| Reversed-Phase | 1,3-Benzodioxole, 5-methyl- | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible | sielc.com |

| Chiral Separation | β-blocker derivatives of (S)-TBMB | Silica | Hexane-Dichloromethane-Methanol | UV | researchgate.net |

| Chiral Separation | (E)-3-(1,3-benzodioxole-5-yl)-2-methylpropenal derivatives | Chiralcel OD-H | n-Heptane/i-Propanol | UV (205 nm, 235 nm, 285 nm) | rsc.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula. This comparison serves as a critical check for the purity and compositional integrity of a synthesized compound. mdpi.com For various derivatives of 1,3-benzodioxole, elemental analysis has been reported as a standard characterization method, with found values closely matching the calculated values, thereby verifying the empirical formula. google.com

| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |

| (S)-α-Methyl-1,3-benzodioxole-5-ethanol | C₁₀H₁₂O₃ | Calculated | 66.65 | 6.71 | - | google.com |

| Found | 66.42 | 6.66 | - | google.com | ||

| A dinitro derivative of (S)-α-Methyl-1,3-benzodioxole-5-ethanol | C₁₇H₁₅NO₆ | Calculated | 62.01 | 4.59 | 4.25 | google.com |

| Found | 62.22 | 4.79 | 4.29 | google.com |

Techniques for Determination of Enantiomeric Excess

For chiral molecules like "1,3-Benzodioxol-5-ol, 2-methyl-", determining the enantiomeric excess (ee) is crucial as different enantiomers can exhibit distinct biological activities. Enantiomeric excess quantifies the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other.

Several methods are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation on the column. rsc.orgnih.gov This allows for the quantification of each enantiomer and the calculation of the ee. This technique has been used to determine the ee of chiral alcohols derived from benzodioxole precursors. researchgate.net

Gas Chromatography (GC) with a Chiral Column: Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate volatile enantiomers. rsc.org

NMR Spectroscopy with Chiral Derivatizing Agents: Enantiomers can be converted into diastereomers by reacting them with a chiral derivatizing agent. researchgate.net Diastereomers have different physical properties and, therefore, exhibit distinct signals in an NMR spectrum, allowing for their quantification. (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid ((S)-TBMB) has been used as such an agent for the analysis of β-blockers. researchgate.net

Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. While it can confirm the presence of a single enantiomer or a non-racemic mixture, it is less precise for accurate ee determination compared to chromatographic methods. google.com

| Technique | Principle | Application Example | Reference |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of (R)- and (S)-1-(1,3-benzodioxol-5-yl)ethanol. | researchgate.net |

| Chiral GC | Separation of volatile enantiomers on a chiral column. | Determination of ee for derivatives of (E)-3-(1,3-benzodioxole-5-yl)-2-methylpropenal. | rsc.org |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers to diastereomers with distinct NMR signals. | Use of (S)-TBMB to analyze β-blocker enantiomers. | researchgate.net |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Determination of enantiomeric excess for compositions of (R)-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine. | google.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) and semi-empirical methods are used to determine molecular orbital energies, charge distributions, and reactivity indices.

Studies on various 1,3-benzodioxole (B145889) derivatives have utilized semi-empirical methods such as AM1, PM3, and MNDO to investigate the relationship between their molecular structure and potential applications, such as corrosion inhibition. researchgate.net These calculations provide key parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.netsciencepub.net A smaller energy gap suggests higher reactivity. sciencepub.net

For instance, calculations on a series of 1,3-benzodioxole derivatives yielded the quantum chemical parameters shown below. researchgate.net For the parent 1,3-benzodioxole, the calculated energy gap (AM1 method) is 10.25 eV. researchgate.net The introduction of a hydroxyl group (as in sesamol (B190485), the parent to the title compound) and a methyl group would be expected to raise the EHOMO and potentially decrease the energy gap, thereby influencing the molecule's reactivity profile.

DFT calculations on 5-nitro-1,3-benzodioxole (B1580859) have also been used to optimize the molecular geometry and analyze electronic properties, demonstrating the utility of these methods for substituted benzodioxoles. orientjchem.org

Table 1: Calculated Quantum Chemical Parameters for select 1,3-Benzodioxole Derivatives (AM1 Method)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1,3-Benzodioxole | -9.05 | 1.20 | 10.25 | 0.82 |

| 1,3-Benzodioxole, 5-ethenyl | -8.95 | 0.85 | 9.80 | 0.85 |

| 1,3-Benzodioxole, 5-(chloromethyl)- | -9.18 | 0.82 | 10.00 | 2.50 |

| 1,3-Benzodioxole-5-carboxaldehyde | -9.51 | 0.17 | 9.68 | 3.51 |

Data sourced from a theoretical study on 1,3-benzodioxole derivatives. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses the tools and techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. While detailed molecular dynamics (MD) simulations for 1,3-Benzodioxol-5-ol, 2-methyl- are not present in current literature, the principles are widely applied to its analogs. MD simulations can reveal the conformational flexibility of the molecule, its interaction with solvent molecules, and the stability of complexes formed with biological targets.

Molecular simulation studies on sesamol-derived acetamides have been performed to understand how these ligands stabilize within protein active sites. researchgate.net These simulations show that interactions such as hydrogen bonding and hydrophobic contacts are crucial for the stability of the ligand-protein complex. researchgate.net Such studies are essential for rational drug design, providing a dynamic picture of the binding process that complements the static view from molecular docking.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective in predicting vibrational spectra (Infrared and Raman). These predictions serve as a valuable aid in the analysis and assignment of experimentally obtained spectra.

A detailed study on 5-nitro-1,3-benzodioxole provides a strong precedent. orientjchem.org In that research, DFT calculations using the B3LYP functional were employed to compute the harmonic vibrational wavenumbers. The calculated values showed good agreement with experimental FTIR and FT-Raman spectra. orientjchem.org For example, the characteristic C-O-C symmetric stretching modes for the dioxole ring were calculated via DFT to be at 1046 and 1027 cm⁻¹, which corresponded well with the experimental IR bands at 1066 and 1036 cm⁻¹. orientjchem.org Similarly, the stretching vibrations of the CH₂ group in the dioxole ring were calculated at 2992 and 2942 cm⁻¹, aligning with the experimental IR band at 2925 cm⁻¹. orientjchem.org This methodology could be directly applied to 1,3-Benzodioxol-5-ol, 2-methyl- to predict its unique vibrational fingerprint.

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.commdpi.com It maps the electron distribution of a molecule in a crystal to partition space, allowing for the detailed study of non-covalent bonds like hydrogen bonds and van der Waals forces that dictate the crystal packing. mdpi.comacs.org

The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm (normalized contact distance), and 2D "fingerprint plots" that summarize the different types of intermolecular contacts and their relative contributions. mdpi.com For a complex derivative of 1,3-benzodioxole, Hirshfeld analysis revealed that O···H, C···H, and N···H interactions were significant in the crystal structure. mdpi.com In another study on different benzodiazepinone derivatives, H···H, H···C/C···H, and H···O/O···H interactions were found to be pivotal for structural stability, with H···H contacts accounting for over 60% of the total interactions in some cases. mdpi.com For 1,3-Benzodioxol-5-ol, 2-methyl-, the hydroxyl group would be expected to be a prominent participant in H···O hydrogen bonding, which would be clearly quantifiable with this method.

Table 2: Percentage of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Heterocyclic Compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 61.5% |

| H···C/C···H | 22.1% |

| H···O/O···H | 14.3% |

| Other | 2.1% |

Data adapted from Hirshfeld analysis of a 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivative. mdpi.com

In Silico Molecular Docking for Molecular Target Interaction Profiling (non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. tandfonline.comnih.gov This method is instrumental in screening virtual libraries of compounds against biological targets and understanding the structural basis of inhibition. The binding strength is often estimated using a scoring function, which provides values like binding energy (in kcal/mol or kJ/mol).

Numerous studies have successfully used molecular docking to evaluate the potential of 1,3-benzodioxole derivatives. For example, propargyl ether derivatives of 1,3-benzodioxole were docked against the histone deacetylase-1 (HDAC-1) enzyme. tandfonline.comnih.gov The results, obtained using software like AutoDock Vina and HEX, showed that two derivative compounds had higher binding scores (-195.61 and -205.92 kJ/mol with HEX) than approved drugs, indicating strong potential inhibitory activity. tandfonline.com Similarly, dacarbazine-tagged 1,3-benzodioxole derivatives were docked against the tubulin protein, another cancer target, and showed effective binding. nih.govtandfonline.comresearchgate.net

For 1,3-Benzodioxol-5-ol, 2-methyl-, docking studies would reveal how the hydroxyl and methyl groups contribute to binding within a target active site, likely through hydrogen bonding from the -OH group and hydrophobic interactions from the methyl group and the aromatic rings.

Table 3: Example Molecular Docking Scores for 1,3-Benzodioxole Derivatives against HDAC-1 Enzyme